Ethyl 4-hydroxyhexanoate

Description

Significance in Organic Chemistry and Biochemistry Research

Ethyl 4-hydroxyhexanoate and its structural relatives are highly valued as versatile chiral building blocks in organic synthesis. sigmaaldrich.comacs.org The presence of two distinct functional groups allows for a wide range of chemical transformations. The hydroxyl group can be oxidized or participate in ether and ester linkages, while the ester group can be hydrolyzed, reduced, or undergo transesterification. This dual reactivity makes it a valuable intermediate for constructing more complex molecules with specific stereochemistry.

In biochemistry and pharmaceutical development , chiral hydroxyesters are critical intermediates for the synthesis of active pharmaceutical ingredients (APIs). researchgate.netchemicalbull.com For instance, the related compound, ethyl (S)-5-hydroxyhexanoate, has been identified as a key chiral intermediate in the synthesis of drugs intended to treat Alzheimer's disease. nih.gov Similarly, other hydroxyesters serve as precursors for cholesterol-lowering agents and other therapeutic compounds where specific stereoisomers are required for efficacy. nih.gov The ability to selectively synthesize one enantiomer of a hydroxyester is paramount, as different stereoisomers can have vastly different pharmacological effects.

The significance of this compound also extends to the flavor and fragrance industry . chemicalbull.comlookchem.com Many esters, including hydroxyesters, possess distinctive fruity or sweet aromas. thegoodscentscompany.comthegoodscentscompany.com Ethyl 3-hydroxyhexanoate (B1247844), a close isomer, is noted for its mild fruity and creamy odor and is used in fragrance compositions. chemicalbull.com this compound serves as a precursor or building block in the synthesis of such specialty flavor and fragrance compounds.

Furthermore, in the field of materials science , the corresponding acid, 4-hydroxyhexanoic acid (4-HHA), is a critical monomer for producing biodegradable polymers known as polyhydroxyalkanoates (PHAs). These biopolymers have enhanced thermal stability and are of great interest as sustainable alternatives to petroleum-based plastics. nih.gov The synthesis of 4-HHA can be achieved through the hydrolysis of its esters, including this compound, positioning the ester as a key precursor in the development of advanced biomaterials.

Historical Context of Research on Hydroxyesters

The study of hydroxyesters is rooted in the foundational developments of organic synthesis. One of the earliest and most significant methods for preparing β-hydroxyesters was the Reformatsky reaction , first reported by Sergey Reformatsky in 1887. numberanalytics.com This reaction initially involved the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a zinc enolate, which then adds to the carbonyl group to yield a β-hydroxyester after workup. numberanalytics.comtandfonline.com This method provided a reliable way to form carbon-carbon bonds and access this important class of compounds.

Throughout the 20th century, the synthesis of complex natural products and pharmaceuticals further highlighted the importance of hydroxyesters. For example, early industrial syntheses of Vitamin A utilized reaction sequences that generated hydroxyesters to methodically extend the carbon chain of the target molecule. durham.ac.uk However, many of these early multi-step procedures were often inefficient and relied on expensive or hazardous reagents, such as the use of silver oxide in the solvolysis of brominated esters. orgsyn.org These limitations spurred chemists to seek more efficient and selective synthetic routes.

The growing understanding of stereochemistry led to a focus on the stereoselective synthesis of hydroxyesters . Controlling the three-dimensional arrangement of atoms became a central goal, as the biological activity of many target molecules depends on a single, specific enantiomer. acs.org This shift marked a new era in hydroxyester research, moving from simple preparation to the sophisticated, controlled synthesis of optically pure compounds, which laid the groundwork for the modern techniques used today. acs.orgdiva-portal.org

Current Research Landscape and Key Academic Challenges

The contemporary research landscape for this compound and other hydroxyesters is dominated by the pursuit of efficiency, selectivity, and sustainability, with a strong emphasis on chemoenzymatic synthesis . uni-bielefeld.denih.gov This approach combines the advantages of traditional chemical catalysis with the high selectivity of biocatalysts, such as enzymes. semanticscholar.org

Researchers are increasingly using enzymes like ketoreductases and lipases to produce enantiomerically pure hydroxyesters. researchgate.netresearchgate.net For example, microorganisms such as Pichia methanolica have been used for the enantioselective reduction of ketoesters to the corresponding (S)-hydroxyesters, achieving high yields (80–90%) and excellent enantiomeric excess (>95% e.e.). researchgate.netnih.gov Similarly, lipases like Candida antarctica lipase (B570770) B (CAL-B) are employed for the selective esterification or hydrolysis of racemic mixtures to isolate a single enantiomer. These biocatalytic methods offer mild reaction conditions and unparalleled stereocontrol compared to many classical chemical methods.

Despite these advances, several key academic challenges remain:

Stereocontrol: While enzymes offer high selectivity, achieving absolute control to produce a single diastereomer or enantiomer in purely chemical syntheses remains a significant challenge. researchgate.netacs.org Developing new organocatalytic and metal-catalyzed systems that can predictably control the formation of multiple stereocenters is an active area of research. researchgate.netresearchgate.net

Economic and Environmental Sustainability: The industrial-scale application of biocatalysis can be hindered by the cost and stability of enzymes and the need for cofactors like NADH. lookchem.com Research is focused on developing robust, reusable catalysts and efficient cofactor regeneration systems to make these green processes more economically viable. lookchem.com Scientists are also exploring the use of renewable, bio-based starting materials for the synthesis of hydroxyesters to create fully sustainable production pathways for polymers and other fine chemicals. mdpi.com

The table below summarizes some key findings from recent research on the synthesis of hydroxyesters, highlighting the different approaches and their effectiveness.

| Method | Reactant(s) | Catalyst/Reagent | Product | Yield / Selectivity | Reference(s) |

| Enzymatic Reduction | Ethyl 5-oxohexanoate (B1238966) | Pichia methanolica (cells) | Ethyl (S)-5-hydroxyhexanoate | 80-90% yield, >95% e.e. | researchgate.netnih.gov |

| Chemical Hydrolysis | This compound | Sulfuric Acid (H₂SO₄) | 4-Hydroxyhexanoic acid | 80-88% yield | |

| Catalytic Hydrogenation | Levulinic acid derivatives | Ruthenium on Carbon (Ru/C) | 4-Hydroxyhexanoic acid | 90-95% yield | |

| Chemoenzymatic Cascade | Aldehyde and Pyruvate | Pyruvate aldolase (B8822740) & Transaminase | γ-hydroxy-α-amino acids | High stereoselectivity | acs.org |

| Enzymatic Polymerization | 4-Hydroxyhexanoic acid | Candida antarctica lipase B | Oligo(4-HHA) | 70-80% yield |

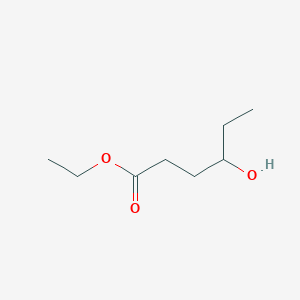

Structure

3D Structure

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

ethyl 4-hydroxyhexanoate |

InChI |

InChI=1S/C8H16O3/c1-3-7(9)5-6-8(10)11-4-2/h7,9H,3-6H2,1-2H3 |

InChI Key |

WSZGBHSBZUYPBO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC(=O)OCC)O |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Identification and Quantification in Plant Metabolomes

The study of plant metabolomes, which encompasses the complete set of small-molecule chemicals found within a plant, is crucial for identifying compounds that contribute to sensory characteristics like aroma. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify volatile compounds like Ethyl 4-hydroxyhexanoate.

Detailed research has confirmed the presence of this compound in the volatile constituents of pineapple (Ananas comosus [L.] Merr.) pherobase.com. A 1992 study by Umano et al. identified the compound in both green and ripened pineapple, indicating its presence throughout the maturation process pherobase.com. This finding is specific to this species, as extensive studies on other fruits, such as various strawberry cultivars ('Festival', 'Candonga', 'Camarosa'), have detailed their ester profiles without specifically noting the presence of this compound nih.gov.

| Compound Name | Plant Species | Common Name | Reference |

|---|---|---|---|

| This compound | Ananas comosus [L.] Merr. | Pineapple | pherobase.com |

Presence in Fermented Products and Beverages

Fermentation is a metabolic process that produces a wide array of volatile compounds, significantly influencing the final aroma and flavor of products like wine and other fermented foods.

The aroma of wine is a complex matrix of compounds produced from grapes and fermentation, including a diverse range of esters mdpi.comnih.gov. Extensive research into wine aroma has led to the identification of numerous hydroxy esters, such as ethyl 2-hydroxy-4-methylpentanoate, which is associated with a blackberry aroma in red wines nih.gov. However, based on the reviewed scientific literature, this compound has not been identified as a volatile compound in wine aroma profiles nih.govmdpi.com.

The process of fermentation is used to produce a variety of foods, including dairy products, soy-based foods, and bread nih.govmdpi.com. These fermentation processes result in the formation of numerous metabolites that contribute to the final product's sensory characteristics nih.gov. Despite the comprehensive analysis of volatiles in various fermented foods, there is no specific mention in the reviewed literature of this compound being detected in these systems.

Investigation of Biosynthetic Origins in Natural Matrices

The biosynthesis of esters in plants is generally understood to occur via the esterification of an alcohol with an acyl-CoA, a reaction often catalyzed by alcohol acyltransferase (AAT) enzymes. However, the specific biosynthetic pathway for this compound in natural matrices, such as pineapple, has not been elucidated in the reviewed scientific literature. Research into the biosynthesis of related compounds suggests that a precursor acid, 4-hydroxyhexanoic acid, would need to be synthesized by the plant, followed by an esterification step involving ethanol (B145695). The precise enzymes and genetic mechanisms governing this process for this compound remain an area for future investigation.

Advanced Synthetic Methodologies

Chemical Synthesis Approaches

Chemical synthesis provides a direct route to ethyl 4-hydroxyhexanoate, often starting from readily available precursors. These methods have evolved to include stereoselective strategies to access specific enantiomers of the target molecule.

Esterification Reactions from Hydroxyhexanoic Acid Precursors

The most direct chemical synthesis of this compound involves the esterification of 4-hydroxyhexanoic acid with ethanol (B145695). This reaction is typically an acid-catalyzed process, a classic example of Fischer-Speier esterification. ausetute.com.aubyjus.com In this reaction, a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol molecule. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the ester product, excess ethanol is often used, or water is removed as it is formed. ausetute.com.auchemguide.co.uk

The precursor, 4-hydroxyhexanoic acid, can itself be synthesized through various routes, including the catalytic hydrogenation of levulinic acid derivatives. An intramolecular variation of this Fischer esterification can occur with 4-hydroxyhexanoic acid, leading to the formation of a cyclic ester, known as a lactone. chegg.com

| Parameter | Value | Reference |

| Catalysts | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (PTSA) | |

| Solvent | Excess ethanol | |

| Temperature | 70–90°C | |

| Reaction Time | 6–12 hours | |

| Yield | 80–88% |

Development of Stereoselective Chemical Synthesis Strategies

The development of stereoselective synthesis methods is crucial for producing enantiomerically pure forms of this compound, which is important for applications where specific chirality is required. Chiral synthesis can be achieved through various strategies, including the use of chiral catalysts (organocatalysis), starting from a chiral precursor (chiral pool synthesis), or by separating a racemic mixture (resolution).

One notable approach involves the Sharpless asymmetric epoxidation. For instance, a chemical synthesis strategy for a related chiral compound involved the asymmetric epoxidation of (E)-ethyl 4-hydroxy-6-phenylhex-5-enoate to yield (E)-ethyl 5(R),6(S)-epoxy-6-phenyl-4(S)-hydroxyhexanoate. lboro.ac.uk While not directly for this compound, this demonstrates the application of powerful asymmetric reactions to create specific stereoisomers of hydroxy esters.

Another strategy is the asymmetric reduction of a keto-ester precursor, such as ethyl 4-oxohexanoate. While chemical methods using chiral catalysts like Ru-BINAP are available for the asymmetric reduction of keto esters, biocatalytic approaches are often preferred for their high enantioselectivity under mild conditions. The field of stereoselective synthesis is continually evolving, with a focus on creating more efficient and selective catalysts to produce specific enantiomers of chiral molecules like this compound. masterorganicchemistry.com

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems are increasingly employed for the production of this compound and its chiral intermediates, often achieving high yields and enantiomeric purity under mild reaction conditions.

Enzyme Discovery and Characterization for Esterification and Transesterification

Enzymes, particularly lipases, are widely used for the synthesis of esters like this compound due to their high selectivity and ability to function under mild conditions. mdpi.com Lipases can catalyze both esterification (from a carboxylic acid and an alcohol) and transesterification (acyl transfer from an existing ester). mdpi.comresearchgate.net

Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form as Novozym 435, is a well-characterized and highly efficient biocatalyst for ester synthesis. nih.govresearchgate.net It has been shown to catalyze the regioselective esterification of 4-hydroxyhexanoic acid, demonstrating high selectivity. Other lipases, such as those from Rhizomucor miehei and Candida rugosa, have also been investigated for the synthesis of related short-chain esters like ethyl hexanoate (B1226103). researchgate.netresearchgate.net Research has shown that the choice of enzyme can significantly impact the reaction rate and conversion efficiency. researchgate.net For instance, in the synthesis of poly-4-hydroxybutyrate-co-6-hydroxyhexanoate, Novozym 435 exhibited a significantly higher copolymerization rate compared to lipases from Candida antarctica (lipase A), Candida rugosa, and Lecitase Ultra™. researchgate.net

The reaction kinetics of lipase-catalyzed esterification can be complex and are often described by models such as the Ping-Pong Bi-Bi mechanism, which can include substrate inhibition, particularly by short-chain acids or alcohols. researchgate.net

| Enzyme | Source Organism | Common Application | Reference |

| Novozym 435 | Candida antarctica (Lipase B) | Esterification, Transesterification, Polymerization | nih.govresearchgate.net |

| RML | Rhizomucor miehei | Esterification of short-chain acids | researchgate.net |

| CRL | Candida rugosa | Esterification, Polymerization | researchgate.net |

| Lecitase Ultra™ | Mixture of phospholipase and lipase | Polymerization, Esterification | researchgate.net |

Microbial Cell Factories for this compound Production

Whole microbial cells, such as yeast, are effective biocatalysts for producing esters and other valuable chemicals. nih.gov These "cell factories" offer the advantage of containing all the necessary enzymes and cofactors for multi-step synthesis pathways, along with cofactor regeneration systems. scielo.br Saccharomyces cerevisiae (baker's yeast) is a robust and well-understood organism that is widely used for the production of biofuels and chemicals, including esters. nih.gov

Metabolic engineering of yeast strains can enhance the production of specific esters. For example, to increase ethyl acetate (B1210297) production in S. cerevisiae, genes for alcohol acetyltransferases (AATases) have been overexpressed. researchgate.net Similar strategies could be applied to enhance this compound production by introducing or upregulating the necessary enzymatic machinery. This could involve expressing genes for specific reductases to produce the 4-hydroxyhexanoyl-CoA precursor and alcohol acyltransferases (AATs) to catalyze the final esterification step with ethanol.

Other yeasts, such as Yarrowia lipolytica and Kluyveromyces marxianus, are also being explored as production hosts due to their metabolic versatility. mdpi.comresearchgate.net The production of polyhydroxyalkanoates (PHAs) containing 4-hydroxyhexanoate units has been demonstrated in recombinant bacteria like Pseudomonas putida and Rhodospirillum rubrum, indicating the presence of metabolic pathways that can generate the 4-hydroxyhexanoyl-CoA precursor from substrates like hexanoate. nih.gov These pathways could potentially be harnessed and redirected for the specific production of this compound.

Asymmetric Bioreduction and Enantioselective Approaches for Chiral Intermediates

The synthesis of specific enantiomers of this compound often relies on the asymmetric bioreduction of the corresponding keto ester, ethyl 4-oxohexanoate. This transformation is a key step in producing chiral hydroxy esters, which are valuable intermediates in the pharmaceutical industry. scielo.brmdpi.com Whole microbial cells and isolated enzymes (ketoreductases or alcohol dehydrogenases) are highly effective for this purpose, often yielding products with very high enantiomeric excess (e.e.). semanticscholar.org

Microorganisms like Saccharomyces cerevisiae, Pichia methanolica, and Kluyveromyces marxianus have been successfully used to reduce various keto esters to their corresponding chiral alcohols. nih.govmdpi.comresearchgate.net For example, Pichia methanolica has been used to reduce ethyl 5-oxohexanoate (B1238966) to ethyl (S)-5-hydroxyhexanoate with yields of 80-90% and an e.e. greater than 95%. mdpi.comresearchgate.net Similarly, Kluyveromyces marxianus has been shown to reduce ethyl 3-oxohexanoate (B1246410) to ethyl (R)-3-hydroxyhexanoate with over 99% conversion and 99% e.e. mdpi.comredalyc.org

These bioreductions are catalyzed by oxidoreductase enzymes that utilize cofactors like NADH or NADPH. researchgate.net Recombinant E. coli cells are often engineered to overexpress specific ketoreductases and sometimes a cofactor regeneration system (e.g., using formate (B1220265) dehydrogenase or a secondary alcohol) to improve efficiency and yield. mdpi.comresearchgate.net This approach allows for the production of either the (R) or (S) enantiomer by selecting an enzyme with the appropriate stereoselectivity. acs.org

| Substrate | Microorganism/Enzyme System | Product | Conversion/Yield | Enantiomeric Excess (e.e.) | Reference |

| Ethyl 5-oxohexanoate | Pichia methanolica SC 16116 | Ethyl (S)-5-hydroxyhexanoate | 80-90% yield | >95% (S) | mdpi.comresearchgate.net |

| Ethyl 3-oxohexanoate | Kluyveromyces marxianus | Ethyl (R)-3-hydroxyhexanoate | >99% conversion | >99% (R) | mdpi.comredalyc.org |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli expressing Candida parapsilosis SADH | Ethyl (R)-4-chloro-3-hydroxybutanoate | 95.2% yield | >99% (R) | researchgate.net |

| α-Diazo-β-keto esters | Various Ketoreductases (KREDs) | α-Diazo-β-hydroxy esters | 60 to >99% conversion | 85 to >99% | semanticscholar.orgmdpi.com |

| Ethyl 2-oxo-4-phenylbutyrate | Pichia angusta | Ethyl (R)-2-hydroxy-4-phenylbutyrate | - | 81% (R) | researchgate.net |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the high selectivity and mild reaction conditions of biocatalysis with the versatility of traditional chemical methods to construct complex molecules. mdpi.comchemistryviews.org This approach is particularly powerful for producing enantiomerically pure compounds like this compound, where the creation of a specific stereocenter is crucial. nih.govbohrium.com A typical strategy involves an enzymatic step to introduce chirality, coupled with chemical steps for precursor synthesis and final product elaboration. nih.govresearchgate.net

Two primary chemoenzymatic strategies are viable for the synthesis of enantiopure this compound:

Asymmetric Reduction of a Prochiral Ketone: This is often the most direct route. The synthesis begins with the chemical preparation of the prochiral precursor, ethyl 4-oxohexanoate. This ketoester is then subjected to an enantioselective reduction using a biocatalyst. usm.my

Enzymatic Step: A ketoreductase (KRED) or a whole-cell system (e.g., Pichia methanolica, Saccharomyces cerevisiae) stereoselectively reduces the ketone at the C4 position to a hydroxyl group. nih.govresearchgate.net The choice of enzyme is critical as it dictates the configuration of the resulting alcohol. For instance, reductases have been identified that can produce either (S) or (R) alcohols with excellent enantiomeric excess (>99% ee). nih.gov Cofactor recycling systems, such as using glucose dehydrogenase (GDH) and glucose, are often employed in tandem to regenerate the expensive NADPH/NADH, making the process more economically feasible. nih.gov

Chemical Steps: These include the synthesis of the starting ketoester and the final purification of the chiral hydroxy ester product.

Enzymatic Kinetic Resolution of a Racemic Mixture: This strategy starts with a racemic mixture of this compound, which can be prepared via conventional chemical reduction of ethyl 4-oxohexanoate.

Enzymatic Step: A lipase, such as Candida antarctica lipase B (CAL-B), is used to selectively acylate one of the enantiomers in a process called transesterification. acs.org For example, using an acyl donor like vinyl propionate, the lipase might preferentially convert the (R)-enantiomer into ethyl (R)-4-(propanoyloxy)hexanoate, leaving the (S)-enantiomer unreacted. This allows for the separation of the two enantiomers. A successful kinetic resolution of δ-hydroxy esters using this principle has been reported with high efficiency (E value up to 360). acs.org

Chemical Steps: The process requires the initial synthesis of the racemic alcohol and the final separation of the acylated ester from the unreacted alcohol, followed by hydrolysis of the ester to recover the second enantiomer if desired.

The following table outlines these two chemoenzymatic approaches.

Table 2: Chemoenzymatic Strategies for Enantiopure this compound

| Strategy | Key Enzymatic Step | Typical Biocatalyst | Associated Chemical Steps | Advantages | Source |

|---|---|---|---|---|---|

| Asymmetric Reduction | Stereoselective reduction of ethyl 4-oxohexanoate | Ketoreductase (KRED), Pichia methanolica, S. cerevisiae | Synthesis of ethyl 4-oxohexanoate; purification | Potentially 100% theoretical yield to a single enantiomer | nih.govresearchgate.netusm.my |

| Kinetic Resolution | Enantioselective acylation of racemic this compound | Lipase (e.g., CAL-B) | Synthesis of racemic starting material; separation of products; hydrolysis of ester | Access to both enantiomers; highly selective enzymes available | acs.org |

Biosynthesis and Metabolic Pathways

Precursor Identification and Elucidation of Metabolic Routes

The biosynthesis of the hydroxyhexanoate moiety relies on the availability of specific precursor molecules and the activation of particular metabolic routes. The primary precursor for the synthesis of the hydroxyhexanoate monomer is hexanoate (B1226103). nih.gov The assimilation of hexanoate and other carbon sources into the final product is managed by several key metabolic pathways.

One of the principal routes for processing fatty acids like hexanoate is the β-oxidation pathway . nih.gov In many bacteria, this catabolic process breaks down fatty acids into acetyl-CoA units. However, this pathway can also be reversed or modified to serve as an anabolic route for synthesizing hydroxyalkanoates. nih.gov For instance, intermediates of β-oxidation are crucial for the formation of 4-hydroxyhexanoic acid.

In addition to β-oxidation, studies in Rhodospirillum rubrum have used proteomic analysis to reveal that hexanoate assimilation also involves the ethylmalonyl-coenzyme A (CoA) pathway and the methylbutanoyl-CoA pathway . nih.gov These are anaplerotic pathways that replenish intermediates of central carbon metabolism.

The catabolism of 4-hydroxyacids themselves can proceed via two novel pathways. The predominant pathway involves the phosphorylation of the hydroxyl group to form 4-hydroxy-4-phosphoacyl-CoAs , which are then isomerized to 3-hydroxyacyl-CoAs, known intermediates of the standard β-oxidation pathway. A secondary, minor pathway involves a sequence of β-oxidation, α-oxidation, and another round of β-oxidation. nih.gov Through these routes, 4-hydroxyacids with five or more carbons are degraded into smaller molecules like acetyl-CoA and propionyl-CoA. nih.gov

Table 1: Precursors and Metabolic Routes for Hydroxyhexanoate Synthesis

| Precursor | Primary Metabolic Pathway(s) | Key Characteristics |

|---|---|---|

| Hexanoate | β-oxidation Pathway | Direct precursor for the hydroxyhexanoate (HHx) monomer. nih.gov |

| Ethylmalonyl-CoA (EMC) Pathway | Anaplerotic pathway involved in hexanoate assimilation in R. rubrum. nih.gov | |

| Methylbutanoyl-CoA (MBC) Pathway | Anaplerotic pathway also identified in R. rubrum during hexanoate metabolism. nih.gov | |

| Sugars (e.g., Glucose, Fructose) | Engineered Reverse β-oxidation | Requires introduction of heterologous genes to convert acetyl-CoA into the C6 monomer. nih.govnih.gov |

| 4-Hydroxyacids | 4-Hydroxy-4-phosphoacyl-CoA Pathway | Major degradation route leading to β-oxidation intermediates. nih.gov |

Genetic Engineering for Pathway Optimization in Microorganisms

Significant efforts in metabolic engineering have been directed at enhancing the production of specific PHA copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], in various microorganisms. These strategies are directly relevant to optimizing the synthesis of the hydroxyhexanoate precursor from inexpensive carbon sources like sugars. frontiersin.org Host organisms for this engineering work are often Escherichia coli and Ralstonia eutropha (also known as Cupriavidus necator). nih.govkaist.ac.kr

A primary strategy involves creating artificial metabolic pathways to channel carbon flux towards the desired C6 monomer, (R)-3-hydroxyhexanoyl-CoA. frontiersin.org This often requires both the deletion of competing pathways and the introduction of heterologous genes.

Key Genetic Engineering Strategies:

Deletion of Competing Pathways: The gene phaB, which encodes the enzyme acetoacetyl-CoA reductase, is often deleted. frontiersin.orgresearchgate.net This enzyme is responsible for the synthesis of the 3-hydroxybutyrate (B1226725) (3HB) monomer, and its removal redirects metabolic intermediates towards longer-chain monomers like 3-hydroxyhexanoate (B1247844) (3HHx). frontiersin.orgresearchgate.net

Introduction of Chain Elongation Pathways: To produce the C6 monomer from the C2 unit acetyl-CoA, an artificial reverse β-oxidation pathway is constructed. nih.gov A critical step in this engineered pathway is the conversion of crotonyl-CoA to butyryl-CoA. This has been successfully achieved by introducing a combination of two key enzymes: crotonyl-CoA carboxylase/reductase (Ccr) from Methylorubrum extorquens and ethylmalonyl-CoA decarboxylase (Emd) from Mus musculus. frontiersin.orgnih.gov

Enhancing Monomer Precursor Supply: The gene phaJ, encoding an (R)-enoyl-CoA hydratase, is frequently introduced from organisms like Aeromonas caviae. nih.gov This enzyme efficiently converts trans-2-enoyl-CoA, an intermediate of the β-oxidation cycle, into the (R)-3-hydroxyacyl-CoA precursor required by the PHA synthase, thereby linking fatty acid metabolism directly to PHA synthesis. frontiersin.orgnih.gov

Modification of Final Polymerization Step: The PHA synthase enzyme (phaC) itself is a target for engineering. A double mutant of the synthase from A. caviae (PhaCNSDG) has been shown to incorporate a higher fraction of 3HHx monomers compared to the wild-type enzyme. nih.gov

These engineered strains of E. coli and R. eutropha can effectively produce P(3HB-co-3HHx) from simple sugars like glucose or fructose. nih.govfrontiersin.org

Role of Specific Enzyme Classes in Biosynthetic Flux Control

The control of metabolic flux towards ethyl 4-hydroxyhexanoate precursors is governed by the activity and specificity of several key enzyme classes.

Lyases: This class of enzymes is involved in various metabolic pathways. For example, aldehyde oxygenase (deformylating) (EC 4.1.99.5) and tryptophanase (EC 4.1.99.1) are members of the carbon-carbon lyases subclass. expasy.org In engineered pathways, ethylmalonyl-CoA decarboxylase (Emd) acts as a lyase to convert ethylmalonyl-CoA into butyryl-CoA, a key step in the C4 to C6 chain elongation process. frontiersin.orgnih.gov

Hydratases: Enoyl-CoA hydratases are critical for both the degradation and synthesis of fatty acids. In the context of hydroxyhexanoate synthesis, the (R)-specific enoyl-CoA hydratase (PhaJ) plays a pivotal role. frontiersin.org It catalyzes the hydration of trans-2-hexenoyl-CoA to (R)-3-hydroxyhexanoyl-CoA, directly producing the monomer precursor for polymerization. frontiersin.orgnih.gov The expression level and specificity of PhaJ are crucial in determining the molar composition of 3HHx in the final polymer. frontiersin.org

Dehydrogenases/Reductases: These enzymes are central to the engineered pathways. Acetoacetyl-CoA reductase (PhaB), an NADPH-dependent enzyme, reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. frontiersin.org Its deletion is a key step to prevent the formation of the C4 monomer. frontiersin.org Conversely, the crotonyl-CoA carboxylase/reductase (Ccr) is an NADPH-dependent enzyme that is essential in the engineered pathway for reducing crotonyl-CoA to butyryl-CoA, thereby driving the synthesis towards the C6 monomer. frontiersin.orgnih.gov

Synthases: The final step of PHA biosynthesis is catalyzed by PHA synthase (PhaC), which polymerizes (R)-3-hydroxyacyl-CoA monomers. The substrate specificity of PhaC is a major determinant of the copolymer's composition. frontiersin.org Engineering the synthase itself, for example by creating the N149S/D171G mutant (PhaCNSDG), can significantly enhance the incorporation of 3HHx monomers. nih.govnih.gov

Table 2: Key Enzyme Classes and Their Roles in Hydroxyhexanoate Biosynthesis

| Enzyme Class | Specific Enzyme Example | Gene | Role in Metabolic Flux Control |

|---|---|---|---|

| Reductase | Acetoacetyl-CoA Reductase | phaB | Converts acetoacetyl-CoA to (R)-3HB-CoA. Deletion prevents C4 monomer synthesis, redirecting flux to C6 monomers. frontiersin.orgresearchgate.net |

| Reductase | Crotonyl-CoA Carboxylase/Reductase | ccr | Key enzyme in engineered pathways; reduces crotonyl-CoA to butyryl-CoA for chain elongation. frontiersin.orgnih.gov |

| Hydratase | (R)-Enoyl-CoA Hydratase | phaJ | Links β-oxidation to PHA synthesis by producing (R)-3-hydroxyacyl-CoA monomers from enoyl-CoA intermediates. frontiersin.orgnih.gov |

| Synthase | PHA Synthase | phaC | Polymerizes hydroxyacyl-CoA monomers. Its substrate specificity controls the incorporation rate of C6 monomers. frontiersin.orgnih.gov |

| Dehydrogenase | (S)-3HB-CoA Dehydrogenase | paaH1/had | Participates in the native reverse β-oxidation pathway for C6 monomer formation under specific conditions. nih.govnih.gov |

| Lyase | Ethylmalonyl-CoA Decarboxylase | emd | Works with Ccr in an engineered pathway to efficiently produce butyryl-CoA from crotonyl-CoA. frontiersin.orgnih.gov |

Integration of "Omics" Technologies in Pathway Analysis

The elucidation and optimization of complex biosynthetic pathways, such as the one for this compound, are increasingly reliant on "omics" technologies. oatext.com These high-throughput methods provide a system-level understanding of cellular processes, enabling more targeted and effective metabolic engineering. nsf.gov

Genomics and Transcriptomics: These fields focus on the entire set of an organism's genes and their expression levels as RNA transcripts, respectively. oatext.com By sequencing the genomes of PHA-producing organisms, scientists can identify native genes involved in relevant pathways. Transcriptomics (e.g., RNA-seq) helps to understand how gene expression changes in response to different conditions or genetic modifications, revealing regulatory networks and identifying transcriptional bottlenecks. nsf.gov

Proteomics: This is the large-scale study of proteins. Proteomic analysis has been instrumental in identifying the enzymes active during the assimilation of specific precursors. For example, a proteomic study of R. rubrum grown on hexanoate identified key enzymes of the β-oxidation and ethylmalonyl-CoA pathways that were upregulated, confirming their role in the metabolic route. nih.gov

Metabolomics: This technology aims to identify and quantify the complete set of small-molecule metabolites within a cell or organism. oatext.com Metabolomics can trace the flow of carbon through metabolic networks, identify the accumulation of pathway intermediates, and uncover unexpected metabolic byproducts. This information is crucial for diagnosing pathway inefficiencies and guiding further engineering efforts.

Systems Biology and In Silico Modeling: Data from all omics fields are often integrated into genome-scale metabolic models. kaist.ac.kr These computational models can simulate the metabolic flux throughout the entire cellular network and predict the effects of gene knockouts or insertions. kaist.ac.kr This in silico analysis allows researchers to design and prioritize metabolic engineering strategies before implementing them in the lab, saving significant time and resources. kaist.ac.krnsf.gov Pathway enrichment analysis is a key bioinformatic method used to interpret these large omics datasets and identify biological pathways that are significantly impacted under certain conditions. nih.gov

The integration of these omics technologies provides a comprehensive, multi-layered view of the cell's metabolic machinery, which is essential for the rational design and optimization of microbial cell factories for producing valuable chemicals like this compound. mdpi.com

Analytical Chemistry and Detection Research

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like ethyl 4-hydroxyhexanoate. It allows for the separation of the compound from a complex mixture, which is a critical step before identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds in food and beverages. cerealsgrains.orgshimadzu.com In the context of flavor analysis, GC-MS provides high-resolution separation and sensitive detection, making it suitable for identifying and quantifying esters like this compound. For instance, a "flavoromics" approach to differentiate citrus varieties has identified ethyl 3-hydroxyhexanoate (B1247844), a close isomer, as a key distinguishing compound, showcasing the capability of GC-MS in detailed flavor profiling. frontiersin.org The analysis of preservatives in food often involves extraction with a solvent like diethyl ether, followed by derivatization to increase volatility and subsequent GC-MS analysis. koreascience.kr This general methodology can be adapted for the analysis of this compound. The mass spectrometer provides a fragmentation pattern for the molecule, which serves as a chemical fingerprint, allowing for its definitive identification.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently combined with GC-MS for the analysis of volatile and semi-volatile compounds in various matrices. nih.govmdpi.com This method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. Volatile compounds, including this compound, partition between the sample matrix, the headspace, and the fiber coating. nih.gov The selection of the fiber coating is crucial and is often optimized for the target analytes. For instance, divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fibers are commonly used for broad-spectrum analysis of flavor compounds. mdpi.com

The optimization of HS-SPME parameters such as extraction time, temperature, and sample volume is critical for achieving high sensitivity and reproducibility. core.ac.ukfrontiersin.org For example, in the analysis of strawberry jam, HS-SPME-GC-MS has been successfully used to identify a range of volatile compounds, including ethyl 3-hydroxyhexanoate. researchgate.net This demonstrates the applicability of the technique for isomers of this compound and suggests its suitability for the target compound. The main advantages of HS-SPME are its simplicity, speed, and the elimination of organic solvents, making it an environmentally friendly choice for sample preparation. mdpi.com

This compound is a chiral molecule, meaning it can exist in two non-superimposable mirror-image forms called enantiomers (R and S forms). These enantiomers can have different sensory properties and biological activities. Chiral gas chromatography is a specialized technique used to separate and quantify the individual enantiomers of a chiral compound. chromatographyonline.comgcms.cz This is typically achieved by using a chiral stationary phase (CSP) in the GC column. sci-hub.se

Modified cyclodextrins are commonly used as CSPs for the separation of chiral compounds, including esters. chromatographyonline.comtum.de For example, research has demonstrated the successful separation of the enantiomers of ethyl 3-hydroxyhexanoate using a capillary GC column coated with a derivatized cyclodextrin. tum.de This separation allows for the determination of the enantiomeric ratio (the proportion of each enantiomer), which can be important in authenticity studies and in understanding the biochemical pathways leading to the formation of the compound. The development of chiral derivatizing agents that react with the analyte to form diastereomers, which can then be separated on a standard achiral column, is another approach, though direct separation on a chiral column is often preferred for its simplicity. sci-hub.seacs.org

Spectroscopic Methods for Structural Elucidation (e.g., NMR applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. rsc.org While GC-MS is excellent for identification based on fragmentation patterns, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (proton NMR) spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons of the ethyl group (a triplet and a quartet), the protons on the carbon chain, and the proton of the hydroxyl group. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the atoms.

¹³C NMR (carbon-13 NMR) spectroscopy provides information about the different carbon atoms in the molecule. For this compound, each carbon atom in a unique chemical environment would give a distinct signal, confirming the carbon backbone of the structure. For example, the carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift.

Development of Advanced Quantification Protocols

Accurate quantification of this compound is crucial for understanding its contribution to flavor and for metabolic studies. The development of robust and validated quantification protocols is therefore an important area of research. These protocols often involve the use of an internal standard to correct for variations in sample preparation and instrument response.

For GC-MS based quantification, a stable isotope-labeled version of this compound would be the ideal internal standard, as it behaves almost identically to the analyte during extraction and analysis. In the absence of a specific labeled standard, a structurally similar compound with a different mass can be used. Calibration curves are constructed by analyzing a series of standards of known concentrations, and the concentration of the analyte in a sample is determined by comparing its response to the calibration curve.

Derivatization is a common strategy to improve the chromatographic properties and detection sensitivity of hydroxy acids and their esters. researchgate.net For example, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group to a less polar and more volatile silyl (B83357) ether, leading to sharper peaks and lower detection limits in GC-MS analysis. researchgate.net The quantification of major flavor components, such as ethyl hexanoate (B1226103) in Chinese baijiu, often involves direct injection and quantification against an external or internal standard, a method that could be adapted for this compound if present at high enough concentrations. upm.edu.my

High-Throughput Analytical Platforms in Flavor and Metabolomics Research

In the fields of flavoromics and metabolomics, there is a need to analyze a large number of samples to understand complex biological systems or to screen for desirable traits in food products. High-throughput analytical platforms are essential for this purpose. These platforms often utilize automated sample preparation and fast chromatographic methods coupled to mass spectrometry. researchgate.net

The analysis of this compound can be integrated into such high-throughput workflows. For example, a flavoromics study of citrus hybrids aimed at identifying compounds related to disease tolerance and flavor quality would involve the analysis of hundreds of samples. frontiersin.org In such studies, rapid extraction methods like HS-SPME can be automated, and fast GC-MS methods with short run times can be employed to increase sample throughput. The large datasets generated by these platforms are then analyzed using chemometric methods, such as principal component analysis (PCA), to identify key compounds like this compound that differentiate between sample groups. shimadzu.com

Functional Research in Biological and Chemical Systems

Contribution to Flavor and Aroma Science

Ethyl 4-hydroxyhexanoate is a volatile organic compound that, like many esters, has the potential to contribute to the flavor and aroma profiles of various foods and beverages. However, specific research into its sensory characteristics is limited.

Olfactory Perception Studies and Sensory Evaluation Methodologies

Detailed sensory data for this compound, such as its odor detection threshold and specific flavor descriptors, are not extensively documented in publicly available scientific literature. Information regarding its organoleptic properties remains largely uncharacterized. thegoodscentscompany.com The Good Scents Company, a database of aroma and flavor chemicals, notes a lack of available odor and flavor descriptions for this specific compound. thegoodscentscompany.com

In contrast, related compounds such as ethyl 3-hydroxyhexanoate (B1247844) have been described with sensory attributes like "fruity," "grape," "green," and "sweet". thegoodscentscompany.com The evaluation of such compounds typically involves methodologies like gas chromatography-olfactometry (GC-O) to identify aroma-active compounds and sensory panels to provide descriptive analysis. researchgate.netnih.gov Trained panelists are crucial for determining the sensory profiles of food items and ingredients. researchgate.netresearchgate.net The establishment of odor detection threshold values is a key metric in sensory science, indicating the lowest concentration of a substance detectable by the human nose. cetjournal.itleffingwell.com For context, the odor detection thresholds of various common ethyl esters are presented in the table below.

Interactive Data Table: Odor Detection Thresholds of Selected Ethyl Esters

| Compound | Odor Detection Threshold (in water) |

|---|---|

| Ethyl propionate | 10 ppb |

| Ethyl butyrate | 1 ppb |

| Ethyl hexanoate (B1226103) | 1 ppb |

| Ethyl heptanoate | 2.2 ppb |

| Ethyl octanoate | 15 ppb |

(Data sourced from Leffingwell & Associates) leffingwell.com

Impact of Biological and Processing Factors on Flavor Compound Generation

The formation of esters like this compound in natural products is often a result of biological processes such as fermentation or fruit ripening. During fermentation, yeasts like Saccharomyces cerevisiae produce a wide array of esters through enzymatic reactions involving alcohols and acyl-CoA molecules. nih.govucanr.edu The availability of precursors, such as fatty acids and ethanol (B145695), and the activity of enzymes like acyl-CoA:ethanol O-acyltransferases (Eeb1 and Eht1) are key factors influencing the production of ethyl esters. nih.gov Fermentation conditions, including temperature and the composition of the medium, can significantly impact the final ester profile. nih.govresearchgate.net

In fruits, the biosynthesis of esters is a hallmark of the ripening process, contributing to their characteristic aromas. nih.gov The formation of γ-lactones, which share a hydroxy acid precursor structure with this compound, has been studied in fruits like nectarines and strawberries, involving pathways such as the epoxidation of unsaturated fatty acids. researchgate.net It is plausible that this compound could be formed through similar biochemical pathways involving the esterification of 4-hydroxyhexanoic acid, though specific research on this is limited. Processing factors during food production, such as mashing and boiling in brewing, can also influence the levels of flavor precursors and final aroma compounds. researchgate.netresearchgate.net

Role in Polymer Science and Biodegradable Materials Research

This compound holds potential as a building block for biodegradable polymers, particularly polyhydroxyalkanoates (PHAs). These biopolyesters are produced by microorganisms and are of significant interest as sustainable alternatives to conventional plastics.

Investigation as Monomer Units in Polyhydroxyalkanoates (PHAs)

Polyhydroxyalkanoates (PHAs) are a diverse family of polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials. nih.govresearchgate.netnih.gov The properties of PHAs can be tailored by altering their monomeric composition. encyclopedia.pub PHAs are classified based on the carbon chain length of their monomer units into short-chain-length (scl-PHAs, 3-5 carbon atoms) and medium-chain-length (mcl-PHAs, 6-14 carbon atoms). nih.gov

The incorporation of different monomers, such as 3-hydroxyhexanoate (3HHx) and 4-hydroxybutyrate (4HB), into PHA copolymers has been extensively studied to improve their physical properties, such as flexibility and elasticity. mdpi.comnih.gov While direct polymerization of this compound into PHAs is not the typical biological pathway, the 4-hydroxyhexanoate moiety is a potential mcl-PHA monomer. For its incorporation, the ethyl ester would likely first be hydrolyzed to 4-hydroxyhexanoic acid, which would then be activated to 4-hydroxyhexanoyl-CoA and subsequently polymerized by PHA synthase enzymes. researchgate.netnih.gov The synthesis of PHAs containing 4HB has been achieved by feeding precursor compounds like γ-butyrolactone to microorganisms. nih.gov A similar precursor-feeding strategy could potentially be employed for the incorporation of 4-hydroxyhexanoate monomers.

Interactive Data Table: Classification and Examples of PHA Monomers

| PHA Classification | Carbon Atoms in Monomer | Example Monomers |

|---|---|---|

| Short-chain-length (scl-PHA) | 3-5 | 3-hydroxybutyrate (B1226725) (3HB), 3-hydroxyvalerate (3HV), 4-hydroxybutyrate (4HB) |

| Medium-chain-length (mcl-PHA) | 6-14 | 3-hydroxyhexanoate (3HHx), 3-hydroxyoctanoate (3HO) |

(Data sourced from multiple studies on PHA classification) nih.govnih.gov

Enzymatic Co-Polymerization Studies for Advanced Materials

Enzymatic polymerization has emerged as a green and highly selective alternative to traditional chemical catalysis for the synthesis of polyesters. mdpi.comwur.nlnih.govnih.gov Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been widely used to catalyze both ring-opening polymerization of lactones and polycondensation of hydroxyesters under mild conditions. acs.orgd-nb.infonih.govresearchgate.netnih.gov

While specific studies on the enzymatic co-polymerization of this compound are not prominent in the literature, research on structurally similar molecules provides a strong indication of its potential. For instance, lipases have been successfully employed in the polymerization of other linear hydroxyesters and in the co-polymerization of various monomers to create advanced materials with tailored properties. researchgate.netnih.govresearchgate.net The enzymatic synthesis of copolymers like poly-4-hydroxybutyrate-co-6-hydroxyhexanoate has been demonstrated, showcasing the utility of lipases in creating novel bioplastics. researchgate.net The conditions for such polymerizations, including the choice of enzyme, solvent, and temperature, are critical factors that influence the reaction rate and the molecular weight of the resulting polymer. acs.org

Biochemical Roles in Cellular Metabolism (excluding direct medicinal applications)

This compound is a fatty acid ethyl ester (FAEE) that, while not a central metabolite, is implicated in the secondary metabolism of various microorganisms, particularly yeast. Its biochemical significance is primarily understood through the lens of its constituent parts—4-hydroxyhexanoic acid and ethanol—and the broader context of ester biosynthesis during fermentation.

The formation of this compound is a product of cellular metabolism, often occurring under conditions of high substrate availability, such as in fermentation. In organisms like Saccharomyces cerevisiae, the synthesis of ethyl esters is a way to detoxify the cell from an overaccumulation of fatty acids. This process is catalyzed by specific enzymes that link a fatty acid (or its activated acyl-CoA form) to ethanol.

While the direct metabolic pathways utilizing this compound as a substrate are not extensively documented, its precursor, 4-hydroxyhexanoic acid, has been identified as a constituent of biosynthetic polyhydroxyalkanoates (PHAs) in some bacteria. elsevierpure.com PHAs are carbon and energy storage polymers, suggesting that the 4-hydroxyhexanoate moiety can be integrated into cellular storage pathways. elsevierpure.com The esterification to this compound, however, channels it away from this storage fate and more towards a role as a volatile secondary metabolite.

The production of ethyl esters, including potentially this compound, is influenced by the metabolic state of the cell. Key factors include the availability of ethanol, the concentration of the precursor 4-hydroxyhexanoyl-CoA, and the activity of the enzymes responsible for esterification. The level of fatty acid precursors is often a limiting factor in the production of these esters. nih.gov

The table below summarizes the key metabolic processes and enzymes related to the biosynthesis of ethyl esters, which provides a framework for understanding the formation of this compound.

| Metabolic Process | Key Enzymes | Precursors | Cellular Location | Organism Example |

| Fatty Acid Synthesis | Fatty Acid Synthase (FAS) Complex | Acetyl-CoA, Malonyl-CoA | Cytosol | Saccharomyces cerevisiae |

| Ethanol Fermentation | Pyruvate Decarboxylase, Alcohol Dehydrogenase | Glucose, Pyruvate | Cytosol | Saccharomyces cerevisiae |

| Ester Biosynthesis | Acyl-CoA:ethanol O-acyltransferase (e.g., Eeb1, Eht1) | 4-hydroxyhexanoyl-CoA, Ethanol | Endoplasmic Reticulum | Saccharomyces cerevisiae |

| PHA Synthesis | PHA Synthase | 4-hydroxyhexanoyl-CoA | Cytosol | Pseudomonas putida |

This table is interactive. You can sort the columns by clicking on the headers.

Research into the metabolism of structurally similar compounds provides further insight. For instance, ethyl 4-hydroxybutanoate (B1227057) is a known metabolite produced by Saccharomyces cerevisiae during fermentation. mimedb.orgnih.gov The pathways for its formation are analogous to what would be expected for this compound, involving the esterification of 4-hydroxybutyric acid with ethanol.

Future Directions and Emerging Research Areas

Development of Novel Biocatalysts for Sustainable Production

The shift towards green chemistry has spurred the development of biocatalysts for the sustainable production of esters like ethyl 4-hydroxyhexanoate. This approach leverages the high selectivity and efficiency of enzymes and whole-cell systems, minimizing energy consumption and avoiding the use of toxic metal catalysts. nih.gov

Key biocatalysts under investigation include:

Lipases and Esterases: These enzymes are natural catalysts for esterification and transesterification reactions. Immobilized lipases, such as those from Rhizomucor miehei and Candida antarctica, are widely studied for their ability to synthesize various esters, including ethyl hexanoate (B1226103). tdx.cat Research focuses on discovering novel lipases and esterases with improved stability, substrate specificity, and efficiency for producing hydroxy-esters. frontiersin.orgacs.org For instance, the genes EEB1 and EHT1 in Saccharomyces cerevisiae encode enzymes with the capacity for medium-chain fatty acid ethyl ester synthesis. nih.govmdpi.com

Whole-Cell Biocatalysts: Utilizing entire microorganisms like yeast (Saccharomyces cerevisiae, Pichia methanolica) or bacteria offers several advantages, including the elimination of costly enzyme purification and the inherent regeneration of necessary cofactors. mdpi.com For example, the yeast Pichia methanolica has been successfully used for the enantioselective reduction of keto-esters to produce chiral hydroxy-esters, demonstrating the potential for creating specific stereoisomers of this compound. chalmers.se

Engineered Enzymes: Modern enzyme engineering techniques are being used to enhance the properties of existing biocatalysts. Strategies focus on improving thermal stability, altering substrate specificity to favor 4-hydroxyhexanoyl-CoA, and increasing catalytic rates for more efficient and cost-effective industrial-scale production. frontiersin.org

The table below summarizes various biocatalytic systems relevant to the synthesis of ethyl esters.

| Biocatalyst System | Enzyme/Organism | Reaction Type | Key Findings |

| Immobilized Enzyme | Rhizomucor miehei Lipase (B570770) | Transesterification | Efficiently synthesizes ethyl hexanoate; activity is influenced by substrate concentration and temperature. tdx.cat |

| Whole-Cell Yeast | Pichia methanolica SC 16116 | Enantioselective Reduction | Reduces a keto group to a hydroxyl group, producing chiral hydroxy-esters with high yield (80-90%) and enantiomeric excess (>95%). chalmers.se |

| Whole-Cell Yeast | Saccharomyces cerevisiae | Esterification | Key genes (ATF1, ATF2, EEB1, EHT1) control the biosynthesis of higher alcohol acetates and fatty acid ethyl esters. nih.gov |

| Other Enzymes | Cutinases, Acyltransferases | Transesterification | These enzymes are also utilized as effective biocatalysts for producing ethyl esters from oils and ethanol (B145695). nih.gov |

Advanced Metabolic Pathway Engineering for Enhanced Yields and Specificity

Metabolic engineering of microbial cell factories, particularly yeast, is a powerful strategy to overproduce specific compounds like this compound. By rationally modifying an organism's genetic and regulatory networks, precursor supply can be boosted, and metabolic flux can be directed towards the desired product. nih.govmdpi.com

Key strategies for enhancing this compound production include:

Upregulation of Precursor Supply: The synthesis of this compound depends on the availability of its two precursors: ethanol and 4-hydroxyhexanoyl-CoA.

Ethanol: In yeast like S. cerevisiae, the ethanol degradation pathway can be upregulated to increase the intracellular pool of ethanol available for esterification. chalmers.se

4-Hydroxyhexanoyl-CoA: The precursor acid, 4-hydroxyhexanoic acid, is a monomer of polyhydroxyalkanoates (PHAs). oup.com Engineering the PHA biosynthetic pathways in bacteria like Cupriavidus necator or Aeromonas caviae could be a strategy to increase the availability of 4-hydroxyacyl-CoAs. nih.govasm.org This involves expressing key enzymes like β-ketothiolase (phaA), acetoacetyl-CoA reductase (phaB), and PHA synthase (phaC). acs.orgfrontiersin.org

Enhancing the Final Esterification Step: Overexpression of a suitable wax ester synthase (WS), the enzyme that catalyzes the final condensation of an acyl-CoA with an alcohol, is crucial. frontiersin.org A wax ester synthase from Marinobacter hydrocarbonoclasticus (encoded by ws2) has proven effective for producing fatty acid ethyl esters (FAEEs) in S. cerevisiae and Yarrowia lipolytica. oup.comacs.org

Elimination of Competing Pathways: To maximize the carbon flux towards this compound, competing pathways that drain the precursor pools are deleted. This includes knocking out genes involved in the formation of storage lipids (e.g., are1Δ, are2Δ, dga1Δ, lro1Δ in yeast) and preventing the degradation of fatty acyl-CoAs via β-oxidation (e.g., pox1Δ in yeast). nih.gov

A study in Saccharomyces cerevisiae combined several of these strategies, resulting in a significant increase in FAEE production, as detailed in the table below.

| Genetic Modification in S. cerevisiae | Target Pathway | Effect on FAEE Production |

| Overexpression of ws2, ADH2, ALD6, acsSE(L641P) | Ester Synthesis & Precursor Supply | Increased production of FAEEs. |

| Overexpression of ACC1(S1157A, S659A) | Fatty Acid Synthesis | Increased malonyl-CoA pool. |

| Overexpression of ACB1 | Fatty Acyl-CoA Transport | Enhanced availability of acyl-CoA substrates. |

| Deletion of are1, are2, dga1, lro1 | Storage Lipid Synthesis | Blocked competing pathway for fatty acyl-CoAs. |

| Deletion of pox1 | β-oxidation | Prevented degradation of fatty acyl-CoAs. |

| Combined Strategy | Integrated Engineering | 4.1-fold improvement in FAEE production compared to expressing ws2 alone. nih.gov |

Exploration of Undiscovered Biochemical Functions and Interactions in Ecologically Relevant Contexts

While research has focused on the synthesis and industrial application of this compound, its natural roles and interactions within ecosystems are largely uncharted territory. Emerging evidence suggests that hydroxy fatty acids and their derivatives may have significant biochemical functions beyond being simple structural or storage molecules.

Role as a Carbon and Energy Store: The precursor, 4-hydroxyhexanoic acid, is a known monomer of polyhydroxyalkanoates (PHAs). researchgate.net Many bacteria synthesize and accumulate PHAs as intracellular granules when a primary nutrient like nitrogen is limited but a carbon source is plentiful. frontiersin.orgoup.com These polymers serve as a vital carbon and energy reserve that the bacteria can metabolize under starvation conditions. oup.comfrontiersin.org Therefore, the biosynthesis of 4-hydroxyhexanoate is an integral part of a survival strategy in diverse microbial communities, from soil to marine environments. researchgate.net The degradation of PHAs releases these hydroxy acid monomers, which can then be used by the microbial community. frontiersin.org

Potential as Signaling Molecules: There is growing interest in the role of medium-chain fatty acids and their derivatives as signaling molecules in microbial communication (quorum sensing) and inter-kingdom interactions.

The "Diffusible Signal Factor" (DSF) family of quorum sensing molecules used by many Gram-negative bacteria are unsaturated medium-chain fatty acids. nih.gov

Studies have shown that certain medium-chain fatty acids can mimic the fungal quorum-sensing molecule farnesol, thereby inhibiting biofilm formation and filamentation in the pathogenic yeast Candida albicans. nih.govresearchgate.net

Other small phenolic acids, such as 4-hydroxybenzoic acid, have been shown to act as signaling molecules that regulate virulence in pathogenic bacteria and can interfere with fungal growth. nih.gov

Given these findings, it is plausible that this compound or its free acid precursor could function as currently undiscovered signaling molecules. Future research could explore whether these compounds mediate intra-species communication, influence biofilm formation, or play a role in the complex chemical crosstalk within microbial ecosystems like soil, marine sediments, or food fermentations, where ethyl esters have been detected. frontiersin.org The presence of fatty acid esters of hydroxy fatty acids (FAHFAs) in various foods and their potential anti-inflammatory roles in mammals also points to a broader biological significance that is just beginning to be understood. nih.govfrontiersin.org

Q & A

Q. What are the validated synthetic routes for Ethyl 4-hydroxyhexanoate, and how can researchers optimize reaction conditions for reproducibility?

this compound can be synthesized via esterification of 4-hydroxyhexanoic acid with ethanol under acidic catalysis. Key parameters include temperature control (60–80°C), molar ratios (1:1.2 acid-to-ethanol), and catalyst choice (e.g., sulfuric acid vs. p-toluenesulfonic acid). Researchers should perform trial experiments to calibrate reaction times and monitor progress via TLC or GC-MS . For reproducibility, document deviations in solvent purity, catalyst batch variability, and inert atmosphere conditions.

Q. How can researchers characterize this compound’s purity and structural integrity using spectroscopic methods?

Combine NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry for structural confirmation. For example:

Q. What are the stability considerations for this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) over 30 days. Monitor degradation via GC-MS for byproducts like 4-hydroxyhexanoic acid or ethyl ether derivatives. Store in amber vials under nitrogen at –20°C for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies may arise from variations in assay conditions (e.g., cell line viability, solvent DMSO concentration). Perform meta-analyses of published data, noting:

- Dosage ranges : Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL).

- Control experiments : Verify solvent cytotoxicity (e.g., ethanol residues). Replicate key studies under controlled conditions, using orthogonal assays (e.g., MTT vs. ATP luminescence) to validate bioactivity .

Q. What experimental designs are recommended for studying this compound’s enantioselective synthesis and chiral resolution?

Use chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases (e.g., Candida antarctica Lipase B). For asymmetric synthesis:

- Catalysts : Screen chiral Brønsted acids or transition-metal complexes.

- Kinetic resolution : Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC. Publish full experimental protocols, including substrate-to-catalyst ratios and reaction timelines .

Q. How can computational modeling enhance the understanding of this compound’s metabolic pathways?

Apply DFT calculations to predict hydrolysis kinetics or docking simulations to identify enzyme targets (e.g., esterases). Validate predictions with in vitro assays:

- Microsomal stability tests : Use liver microsomes to quantify metabolic half-life.

- LC-MS/MS : Identify phase I/II metabolites. Cross-reference results with databases like PubChem or KEGG .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate EC₅₀/LC₅₀. For multi-group comparisons, apply ANOVA with post-hoc Tukey tests. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .

Q. How should researchers address ethical considerations in animal studies involving this compound?

Follow ARRIVE guidelines for experimental design:

Q. What strategies are effective for integrating this compound into interdisciplinary research (e.g., material science and pharmacology)?

Formulate hypotheses bridging domains:

- Material science : Study its plasticizing properties in polymer matrices.

- Pharmacology : Investigate prodrug potential via esterase-mediated hydrolysis. Use collaborative frameworks (e.g., shared data repositories) and cross-validate findings with domain-specific assays .

Data Presentation and Literature Review

Q. How to structure a research paper’s methods section for this compound synthesis and analysis?

Adhere to IUPAC nomenclature and journal-specific guidelines. Include:

- Synthetic details : Catalyst loading, reaction time, and workup steps.

- Analytical thresholds : LOD/LOQ for impurity profiling.

Reference spectra in supplementary materials and verify compound novelty via Reaxys/SciFinder .

Q. What systematic review methodologies apply to conflicting data on this compound’s environmental impact?

Follow PRISMA guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.